3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
CAS No.: 1199215-90-1
Cat. No.: VC2981643
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1199215-90-1 |
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Molecular Formula | C7H13N3O |
Molecular Weight | 155.2 g/mol |
IUPAC Name | 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol |
Standard InChI | InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3 |
Standard InChI Key | WUHGAVVAXIJTHI-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=N1)C)CCCO |
Canonical SMILES | CC1=NN(C(=N1)C)CCCO |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Structure
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol features a five-membered 1,2,4-triazole heterocyclic ring substituted with methyl groups at positions 3 and 5. The N1 position of the triazole is connected to a propanol chain. Based on structural analysis, the compound has the molecular formula C₇H₁₃N₃O with a calculated molecular weight of 155.20 g/mol .
The SMILES notation for this compound can be represented as CC1=NN(C(=N1)C)CCCO, which translates to the structure where the 3,5-dimethylated triazole is connected to a three-carbon chain terminating with a hydroxyl group. The InChI representation would be InChI=1S/C7H13N3O/c1-5-8-7(2)10(9-5)6-3-4-11/h11H,3-4,6H2,1-2H3, providing a standardized structural identifier.
Physical Properties
The physical properties of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol can be inferred from related triazole compounds with similar structural features. The compound likely exists as a white to off-white crystalline solid at ambient temperature. Table 1 summarizes the predicted physical properties of this compound.
Table 1. Physical and Chemical Properties of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Property | Value | Basis for Determination |
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Molecular Formula | C₇H₁₃N₃O | Structural analysis |
Molecular Weight | 155.20 g/mol | Calculated |
Physical State | Solid at room temperature | Based on related compounds |
Solubility | Soluble in polar organic solvents (alcohols, acetone); moderately soluble in water | Predicted from structure |
Log P (octanol/water) | ~0.2-0.7 | Estimated from similar compounds |
Melting Point | 70-110°C (estimated) | Based on related triazole derivatives |
Hydrogen Bond Donors | 1 (hydroxyl group) | Structural analysis |
Hydrogen Bond Acceptors | 4 (N atoms and OH) | Structural analysis |
Rotatable Bonds | 3 | Structural analysis |
The presence of both hydrophilic (hydroxyl group, nitrogen atoms) and lipophilic (methyl groups, carbon chain) moieties suggests amphiphilic properties, likely influencing its solubility profile and potential for crossing biological membranes .
Synthesis Methods
Synthetic Routes
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves multiple reaction steps. Based on synthetic procedures for analogous compounds, several viable synthetic routes can be proposed. A common approach would involve the nucleophilic substitution of an appropriate leaving group on a propanol derivative by the 3,5-dimethyl-1,2,4-triazole.
The preparation generally follows one of these pathways:
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Direct alkylation of preformed 3,5-dimethyl-1H-1,2,4-triazole with 3-chloropropan-1-ol or 3-bromopropan-1-ol in the presence of a base.
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A multi-step process involving:
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Formation of the 3,5-dimethyl-1,2,4-triazole ring through cyclization reactions
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Attachment of the propanol side chain through nucleophilic substitution
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Potential protective group strategies for the hydroxyl functionality
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Similar to the synthesis reported for related compounds, the reaction could be conducted in a polar aprotic solvent such as acetone with potassium carbonate as a base to facilitate the nucleophilic substitution .
Reaction Conditions and Optimization
The optimization of reaction conditions plays a crucial role in maximizing yield and purity. Table 2 outlines potential reaction conditions for the synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol based on analogous synthetic procedures.
Table 2. Proposed Reaction Conditions for the Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Parameter | Conditions | Rationale |
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Solvent | Acetone, acetonitrile, or DMF | Facilitates nucleophilic substitution |
Base | K₂CO₃ (1.1 equiv) | Deprotonates triazole to enhance nucleophilicity |
Temperature | 50-80°C | Activates the reaction while avoiding side reactions |
Reaction Time | 5-10 hours | Allows complete conversion |
Concentration | 0.1-0.3 M | Balances reaction rate and selectivity |
Purification | Column chromatography or recrystallization | Removes impurities and unreacted materials |
For industrial-scale production, considerations would include the use of more economical reagents, recycling of solvents, continuous flow processes, and more efficient separation techniques.
Analytical Characterization
Spectroscopic Profile
The spectral characteristics of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol provide critical information for structure confirmation and purity assessment. Based on the structural features, the expected spectroscopic properties are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H-NMR spectrum of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol would show several characteristic signals:
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Two singlets at approximately δ 2.1-2.4 ppm corresponding to the methyl groups at positions 3 and 5 of the triazole ring
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A triplet around δ 3.5-3.7 ppm for the methylene group adjacent to the hydroxyl (-CH₂OH)
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A triplet around δ 4.0-4.2 ppm for the methylene group attached to the triazole (-N-CH₂-)
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A multiplet or quintet around δ 1.8-2.0 ppm for the central methylene group (-CH₂-CH₂-CH₂-)
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A singlet or triplet around δ 4.5-5.0 ppm for the hydroxyl proton, which may show variable chemical shift depending on concentration and solvent
The ¹³C-NMR spectrum would be expected to show signals for:
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Two methyl carbon signals (approximately δ 10-14 ppm)
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Three methylene carbon signals (approximately δ 30-60 ppm)
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Two quaternary carbon signals for the triazole ring (approximately δ 150-160 ppm) .
Infrared (IR) Spectroscopy
The IR spectrum would likely display:
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A broad O-H stretching band at 3200-3400 cm⁻¹
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C-H stretching bands at 2850-3000 cm⁻¹
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C=N stretching vibrations around 1550-1650 cm⁻¹
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C-O stretching at approximately 1050-1150 cm⁻¹
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C-N stretching at approximately 1200-1350 cm⁻¹
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be expected at m/z 155, corresponding to the molecular weight. Fragmentation patterns would likely include the loss of the hydroxyl group (M-17), cleavage of the propanol chain, and fragments related to the triazole moiety .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for purity analysis, likely using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid. UV detection at wavelengths of approximately 210-230 nm would be appropriate for monitoring the triazole chromophore.
Gas chromatography could also be employed, potentially with derivatization of the hydroxyl group to improve volatility and peak shape.
Biological Activities and Applications
Antifungal Activity
Triazole derivatives are well-established antifungal agents, with many commercial drugs containing this structural motif. The mechanism typically involves inhibition of fungal cytochrome P450-dependent 14α-demethylase, which disrupts ergosterol biosynthesis and compromises fungal cell membrane integrity. The 3,5-dimethyl-1,2,4-triazole moiety in our compound, similar to structures in other antifungal agents, suggests potential activity against pathogenic fungi .
Enzyme Inhibition Properties
Similar triazole derivatives have demonstrated inhibitory activity against various enzymes. Based on data from related compounds, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol may exhibit inhibitory effects against:
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Acetylcholinesterase (AChE)
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Butyrylcholinesterase (BChE)
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α-Glucosidase
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Urease
The potential enzyme inhibitory properties could make this compound relevant for applications in neurological disorders, diabetes management, or anti-bacterial treatments .
Chemical Applications
Beyond biological applications, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol may serve as a useful building block in organic synthesis. The hydroxyl functionality provides a handle for further derivatization through:
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Esterification reactions
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Oxidation to aldehyde or carboxylic acid
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Conversion to other functional groups (e.g., amines, halides)
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Use as a ligand in coordination chemistry with transition metals
These transformations could enable the preparation of more complex molecules with enhanced or tailored properties.
Structure-Activity Relationships
Comparison with Related Triazole Compounds
Understanding the relationship between 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol and structurally similar compounds provides insights into its potential properties and applications. Table 3 presents a comparison with several related compounds identified in the literature.
Table 3. Comparison of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol with Related Compounds
Structure-Function Correlations
Analysis of structure-function relationships for triazole compounds suggests several factors that influence the properties and activities of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol:
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The 3,5-dimethyl substitution on the triazole ring:
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Increases lipophilicity compared to unsubstituted triazoles
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Alters the electronic properties of the heterocyclic system
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May enhance binding to specific protein targets through hydrophobic interactions
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The three-carbon spacer between the triazole and the hydroxyl group:
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Provides conformational flexibility
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Creates optimal distance for interaction with potential biological targets
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Offers a balance between rigidity and flexibility
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The terminal hydroxyl group:
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Serves as a hydrogen bond donor and acceptor
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Provides a site for further chemical modification
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Increases water solubility compared to purely hydrocarbon chains
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These structure-function correlations suggest that 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol occupies an interesting chemical space that balances lipophilicity and hydrophilicity, potentially enabling interactions with diverse biological targets.
Future Research Directions
Several promising research directions for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol include:
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Comprehensive biological screening to identify and characterize specific activities, particularly:
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Antifungal activity against clinically relevant pathogens
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Enzyme inhibition profiles, especially against targets mentioned in Section 5.1.2
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Potential anticancer activity, as observed with some triazole derivatives
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Development of more efficient and scalable synthetic routes, potentially exploring:
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Microwave-assisted synthesis to reduce reaction times
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Green chemistry approaches with reduced environmental impact
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Continuous flow processes for industrial production
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Structural modifications to develop structure-activity relationships:
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Variation in the length of the carbon chain
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Substitution of the hydroxyl group with other functionalities
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Addition of substituents to enhance specific activities
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Exploration of applications as a ligand in coordination chemistry, potentially creating metal complexes with unique catalytic or biological properties.
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Investigation of the compound's potential as a building block in the synthesis of more complex bioactive molecules, leveraging the hydroxyl group for further derivatization.
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